N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-14-11(19)9-20-13-16-15-12-17(7-8-18(12)13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUBHUZSONGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921514-70-7) is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.36 g/mol. The compound features a thioamide linkage and an imidazo-triazole moiety that are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921514-70-7 |
| Molecular Formula | C13H15N5OS |
| Molecular Weight | 289.36 g/mol |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a wide range of biological activities. These include:
Antimicrobial Activity:
Studies have shown that triazole derivatives can possess significant antimicrobial properties. For instance, compounds related to the triazole structure have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
Triazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inducing apoptosis in cancer cells . The structure activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance activity against specific cancer types.
Anti-inflammatory Effects:
The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with similar structural features have been noted to inhibit pro-inflammatory cytokines and exhibit analgesic effects in animal models .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
-
Antibacterial Activity:
A study reported that triazole-thiourea hybrids exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin . -
Cytotoxicity Testing:
In vitro tests on various cancer cell lines revealed that certain triazole derivatives induced significant cytotoxic effects with IC50 values in the range of 2.38–3.77 μM. One derivative was particularly effective against the SISO cell line . -
Structure Activity Relationship (SAR):
SAR analyses indicated that the presence of electron-donating groups on the phenyl ring significantly enhances the biological activity of triazole derivatives. Substituents at specific positions on the phenyl ring were found to be crucial for maximizing efficacy .
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a series of reactions involving the imidazo[2,1-c][1,2,4]triazole framework. The synthesis typically involves the reaction of 7-(4,5-dihydro-1H-imidazole) derivatives with thiol compounds to yield thioacetamides. The structure is confirmed using spectroscopic methods such as NMR and IR spectroscopy, along with X-ray crystallography for precise structural elucidation .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cervical Cancer : The compound showed IC50 values ranging from 2.38 to 3.77 μM against the SISO cell line.
- Bladder Cancer : Similar cytotoxic effects were observed against RT-112 cell lines. Notably, certain derivatives induced apoptosis selectively in cancer cells while sparing normal cells .
Antimicrobial Properties
The imidazo[2,1-c][1,2,4]triazole moiety has been associated with antimicrobial activities. Compounds containing this structure have shown effectiveness against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Antitubercular Activity
The compound's structural analogs have been investigated for their ability to combat Mycobacterium tuberculosis. Studies indicate that modifications in the imidazole ring can enhance antitubercular efficacy by affecting reduction potentials and metabolic stability within bacterial systems .
Case Study 1: Cytotoxicity Evaluation
A detailed evaluation was conducted on the cytotoxic effects of various derivatives against different cancer cell lines. Results indicated that specific modifications to the thioacetamide structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.
Case Study 2: Antimicrobial Screening
In a screening of over 100 compounds with similar structures, several derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria. This suggests that the imidazo[2,1-c][1,2,4]triazole scaffold is promising for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Variations in the Imidazo-Triazole Core
The imidazo[2,1-c][1,2,4]triazole core is a common scaffold in several analogs. Modifications to this core or its substituents significantly influence molecular properties:
Phenyl vs. Methoxyphenyl Substituents :
- The target compound bears a phenyl group at the 7-position. In contrast, derivatives such as 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5) feature a 4-methoxyphenyl group , introducing electron-donating methoxy substituents that enhance solubility and alter electronic distribution .
- Core Heteroatom Modifications: describes imidazo-thiadiazole derivatives (e.g., 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]thiadiazole-3-thione), where sulfur replaces one nitrogen in the triazole ring.
Variations in the Acetamide Side Chain
The thioacetamide side chain is critical for molecular interactions. Key analogs include:
- N-Aryl Substitutions: N-(p-tolyl): The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 923178-74-9) replaces the N-methyl group with a p-tolyl (methyl-substituted phenyl) group, increasing hydrophobicity (MW 365.5 vs. 369.4 for the target compound) . Trifluoromethylphenyl: Derivatives like 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5) incorporate CF₃ groups, which improve metabolic stability and lipophilicity (MW 449.5) .
- Ester vs. Amide Functional Groups: Ethyl 1-(7-phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate () replaces the acetamide with an ethyl ester, demonstrating antiviral activity against human adenovirus and enterovirus. This highlights the pharmacophoric importance of the acetamide moiety in modulating biological activity .
Key Research Findings and Limitations
- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions between thiol-containing heterocycles and halogenated acetamides (e.g., ). However, yields and purity depend on chromatography conditions .
- Biological Potential: While the ethyl ester analog shows antiviral activity, the acetamide derivatives lack reported bioactivity data. This gap limits mechanistic insights .
- Data Deficiencies : Physical properties (melting points, solubility) and safety profiles (MSDS) are absent for most compounds, complicating comparative assessments .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how do reaction conditions affect yield?
- Methodology : Start with cyclocondensation of imidazo-triazole precursors with thiol-containing intermediates. For example, react 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thione with N-methyl-2-chloroacetamide in THF using triethylamine as a base. Optimize stoichiometry (1:1.2 molar ratio) and temperature (60–80°C) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
- Key variables : Solvent polarity (DMF vs. THF), base strength (Et₃N vs. NaH), and reaction time (6–12 hours) influence regioselectivity and yield (reported 45–72%) .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure and tautomeric stability?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify thione (-SH) vs. thiol (-S-) tautomers. Look for characteristic shifts: aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.8–3.1 ppm), and carbonyl signals (δ 168–172 ppm) .
- X-ray crystallography : Resolve tautomeric forms by analyzing bond lengths (C-S: ~1.7 Å) and hydrogen-bonding patterns. Compare with structurally similar imidazo-triazole derivatives .
Q. What in vitro assays are suitable for initial bioactivity screening (e.g., antimicrobial, enzyme inhibition)?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations 1–256 µg/mL .
- Enzyme inhibition : Screen for IDO1 (indoleamine 2,3-dioxygenase) activity via colorimetric assay (kynurenine detection at 490 nm). IC₅₀ values <100 nM suggest therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation time). For IDO1 inhibition, confirm enzyme source (recombinant vs. cell lysate) and co-factor (hemin) availability .
- Validate results using orthogonal methods: Pair enzymatic assays with cellular models (e.g., IFN-γ-stimulated HeLa cells) to assess permeability and off-target effects .
Q. What strategies address challenges in obtaining high-resolution crystallographic data for this compound?
- Methodology :
- Optimize crystallization: Use slow evaporation (dichloromethane/methanol 9:1) or vapor diffusion. Additive screening (e.g., glycerol) improves crystal quality .
- Synchrotron radiation: Enhance weak diffraction patterns (e.g., 1.0 Å resolution) by collecting data at cryogenic temperatures (100 K) .
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores for target specificity?
- Methodology :
- Synthesize analogs with substitutions on the phenyl (e.g., -NO₂, -OCH₃) or acetamide (e.g., N-alkyl vs. N-aryl) groups. Test against IDO1 and off-target enzymes (e.g., TDO) .
- Use molecular docking (AutoDock Vina) to map interactions (e.g., sulfur-aromatic networks with IDO1 F163/F226). Validate with alanine scanning mutagenesis .
Q. What computational methods predict metabolic stability and toxicity in preclinical development?
- Methodology :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism and BBB penetration. Prioritize derivatives with low hepatotoxicity (e.g., ProTox-II score <0.5) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Detect phase I (oxidation) and phase II (glucuronidation) metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
